molecular formula C8H15N B14637160 1-Propyl-1,2,3,6-tetrahydropyridine CAS No. 53385-78-7

1-Propyl-1,2,3,6-tetrahydropyridine

Cat. No.: B14637160
CAS No.: 53385-78-7
M. Wt: 125.21 g/mol
InChI Key: JKNMIYYXZPLHJO-UHFFFAOYSA-N
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Description

1-Propyl-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by a propyl substituent at the 1-position of the partially saturated pyridine ring. This compound has been synthesized via palladium-catalyzed cross-coupling reactions, such as the alkynylation of halogenated imines, as demonstrated in recent studies . Notably, derivatives of this compound, such as 3-(1-Propyl-1,2,5,6-tetrahydropyridin-3-yl)phenol, have been explored for their pharmacological properties .

Properties

CAS No.

53385-78-7

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-propyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h3-4H,2,5-8H2,1H3

InChI Key

JKNMIYYXZPLHJO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate, propylamine, and ethyl acetoacetate in a one-pot synthesis . This method typically requires refluxing the reactants in a suitable solvent such as acetone.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

1-Propyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it can interact with monoamine oxidase enzymes, leading to the formation of neurotoxic metabolites. This interaction is particularly relevant in the context of neurodegenerative diseases such as Parkinson’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)
  • Structure : Features a methyl group at the 1-position and a phenyl group at the 4-position.
  • Mechanism : MPTP is a neurotoxin metabolized to MPP<sup>+</sup>, which inhibits mitochondrial complex I, leading to dopaminergic neuron degeneration .
  • Applications : Widely used to induce Parkinson’s disease (PD) models in rodents. Studies show MPTP causes 40–50% loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra .
1-Benzyl-4-(3-Phenylpropyl)-1,2,3,6-Tetrahydropyridine
  • Structure : Substituted with benzyl and 3-phenylpropyl groups.
1-Methyl-4-(p-Fluorophenyl)-1,2,3,6-Tetrahydropyridine
  • Structure : Contains a para-fluorophenyl group at the 4-position.
  • Applications : Used as a reference standard in chromatographic analyses of paroxetine derivatives .

Functional Analogues

Rotenone
  • Structure: A flavonoid-derived isoflavone, structurally distinct from tetrahydropyridines.
  • Mechanism : Direct mitochondrial complex I inhibitor, inducing Lewy body formation and oxidative stress in PD models .
  • Key Differences :
    • Causes more severe mitochondrial dysfunction (40–60% reduction in oxygen consumption) compared to MPTP .
    • Induces Lewy bodies, a hallmark of PD pathology, which are less prominent in MPTP models .
MPP<sup>+</sup> (Metabolite of MPTP)
  • Structure : Fully oxidized pyridinium ion.
  • Mechanism : Accumulates in dopaminergic neurons via dopamine transporters, causing irreversible complex I inhibition .

Comparative Data Table

Compound Key Substituents Mechanism of Action Key Effects Applications
1-Propyl-1,2,3,6-THP 1-propyl Not fully elucidated; potential neurochemical modulation Intermediate in drug synthesis (e.g., propargylamines) Pharmaceutical research
MPTP 1-methyl, 4-phenyl Metabolized to MPP<sup>+</sup> → Complex I inhibition 40–50% TH<sup>+</sup> neuron loss; neuroinflammation PD modeling
Rotenone Flavonoid backbone Direct Complex I inhibition → Oxidative stress Lewy body formation; 50–60% mitochondrial dysfunction PD modeling (mitochondrial focus)
1-Methyl-4-(p-fluorophenyl)-THP 4-p-fluorophenyl Chromatographic reference standard Used in paroxetine impurity analysis Analytical chemistry

Key Research Findings

Neurotoxicity Comparison: MPTP and rotenone both reduce striatal dopamine levels (MPTP: 60–70% reduction; rotenone: 50–55%), but MPTP causes more pronounced neuroinflammation (e.g., 2-fold increase in TNF-α expression) . Rotenone uniquely induces α-synuclein phosphorylation (pS129), a critical step in Lewy body formation .

Mitochondrial Effects: Rotenone reduces mitochondrial coupling efficiency by 35%, compared to 25% for MPTP .

Fluorinated derivatives (e.g., 4-p-fluorophenyl-THP) exhibit stability in analytical workflows due to reduced metabolic degradation .

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